MAFP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

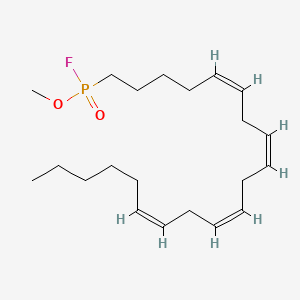

Le fluorophosphonate d'arachidonyle de méthyle est un composé synthétique connu pour ses effets inhibiteurs puissants sur diverses enzymes. Il s'agit d'un inhibiteur enzymatique irréversible à site actif dirigé qui cible presque toutes les hydrolases de sérine et les protéases de sérine. Ce composé est particulièrement efficace pour inhiber la phospholipase A2 et l'hydrolase d'amide d'acide gras, affichant des valeurs de concentration inhibitrice (IC50) dans la plage nanomolaire basse .

Mécanisme D'action

Target of Action

Methoxy arachidonyl fluorophosphonate, commonly referred to as MAFP, is an irreversible active site-directed enzyme inhibitor . It primarily targets nearly all serine hydrolases and serine proteases . Among these, it inhibits phospholipase A2 and fatty acid amide hydrolase with special potency . These enzymes play crucial roles in lipid metabolism and signaling.

Mode of Action

This compound acts as an irreversible inhibitor, meaning that once it binds to its target enzymes, the inhibition is permanent . It achieves this by binding to the active site of the enzymes, thereby preventing them from interacting with their usual substrates . This results in a decrease in the activity of these enzymes, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving its target enzymes, phospholipase A2 and fatty acid amide hydrolase . These enzymes are involved in the metabolism of lipids and fatty acids, which are essential components of cell membranes and are also involved in signaling processes . By inhibiting these enzymes, this compound can significantly alter these pathways and their downstream effects .

Pharmacokinetics

As an irreversible inhibitor, once this compound binds to its target enzymes, it remains bound, which could potentially enhance its bioavailability .

Result of Action

The inhibition of phospholipase A2 and fatty acid amide hydrolase by this compound can lead to a variety of molecular and cellular effects . For example, it can affect the production and release of arachidonic acid, a key inflammatory mediator . Additionally, it can inhibit the breakdown of anandamide, a neurotransmitter involved in pain sensation, mood, and memory .

Analyse Biochimique

Biochemical Properties

Methoxy arachidonyl fluorophosphonate interacts with a variety of enzymes, proteins, and other biomolecules. It inhibits phospholipase A2 and fatty acid amide hydrolase with special potency, displaying IC50 values in the low-nanomolar range . These interactions are crucial for its role in biochemical reactions .

Cellular Effects

Methoxy arachidonyl fluorophosphonate has significant effects on various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Methoxy arachidonyl fluorophosphonate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent biochemical tool .

Metabolic Pathways

Methoxy arachidonyl fluorophosphonate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le fluorophosphonate d'arachidonyle de méthyle est synthétisé par une série de réactions chimiques impliquant l'estérification de l'acide arachidonique avec le fluorophosphate de méthyle. La réaction nécessite généralement un catalyseur et est effectuée dans des conditions de température et de pression contrôlées pour assurer un rendement élevé et une pureté élevée .

Méthodes de production industrielle : En milieu industriel, la production de fluorophosphonate d'arachidonyle de méthyle implique des procédés d'estérification à grande échelle. La réaction est réalisée dans des réacteurs spécialisés équipés de systèmes de contrôle de la température et de la pression. Le produit est ensuite purifié par distillation et cristallisation pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Le fluorophosphonate d'arachidonyle de méthyle subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Il peut être réduit dans des conditions spécifiques pour produire des formes réduites.

Substitution : Le groupe fluorophosphonate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont employés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du fluorophosphonate d'arachidonyle de méthyle .

4. Applications de la recherche scientifique

Le fluorophosphonate d'arachidonyle de méthyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier l'inhibition enzymatique et les mécanismes réactionnels.

Biologie : Le composé est utilisé pour enquêter sur le rôle de la phospholipase A2 et de l'hydrolase d'amide d'acide gras dans les systèmes biologiques.

Médecine : Il est utilisé dans le développement d'agents thérapeutiques ciblant les maladies liées aux enzymes.

Industrie : Le fluorophosphonate d'arachidonyle de méthyle est utilisé dans la production d'inhibiteurs enzymatiques pour diverses applications industrielles

5. Mécanisme d'action

Le fluorophosphonate d'arachidonyle de méthyle exerce ses effets en se liant de manière irréversible aux sites actifs des enzymes cibles. Cette liaison inhibe l'activité enzymatique de la phospholipase A2 et de l'hydrolase d'amide d'acide gras, empêchant l'hydrolyse des phospholipides et des amides d'acide gras. Les cibles moléculaires du composé comprennent les hydrolases de sérine et les protéases de sérine, et il interfère avec les voies de signalisation impliquant ces enzymes .

Composés similaires :

Fluorophosphate de diisopropyle : Un autre inhibiteur enzymatique irréversible avec des effets inhibiteurs similaires.

Fluorophosphonate de dodécyle d'isopropyle : Un inhibiteur apparenté avec une sélectivité pour l'hydrolase d'amide d'acide gras et la lipase de monoacylglycérol.

Unicité : Le fluorophosphonate d'arachidonyle de méthyle est unique en raison de sa forte puissance et de sa sélectivité pour la phospholipase A2 et l'hydrolase d'amide d'acide gras. Sa capacité à inhiber de manière irréversible ces enzymes à des concentrations nanomolaires basses le distingue d'autres composés similaires .

Applications De Recherche Scientifique

Methyl arachidonyl fluorophosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study enzyme inhibition and reaction mechanisms.

Biology: The compound is employed to investigate the role of phospholipase A2 and fatty acid amide hydrolase in biological systems.

Medicine: It is used in the development of therapeutic agents targeting enzyme-related diseases.

Industry: Methyl arachidonyl fluorophosphonate is utilized in the production of enzyme inhibitors for various industrial applications

Comparaison Avec Des Composés Similaires

Diisopropyl fluorophosphate: Another irreversible enzyme inhibitor with similar inhibitory effects.

Isopropyl dodecylfluorophosphonate: A related inhibitor with selectivity for fatty acid amide hydrolase and monoacylglycerol lipase.

Uniqueness: Methyl arachidonyl fluorophosphonate is unique due to its high potency and selectivity for phospholipase A2 and fatty acid amide hydrolase. Its ability to irreversibly inhibit these enzymes at low-nanomolar concentrations sets it apart from other similar compounds .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKZCGMJGHHOKJ-ZKWNWVNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCP(=O)(OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36FO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Methoxy arachidonyl fluorophosphonate in the context of endocannabinoid research?

A1: Methoxy arachidonyl fluorophosphonate (MAFP) is a non-selective serine hydrolase inhibitor. [] This means it can bind to and inhibit the activity of enzymes like Diacylglycerol lipase alpha (DAGLα) and Monoacylglycerol lipase (MAGL), both of which are crucial for the breakdown and synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). [] By inhibiting these enzymes, this compound can temporarily disrupt the normal turnover of 2-AG in the brain, allowing researchers to study the downstream effects of altered 2-AG signaling.

Q2: How is Methoxy arachidonyl fluorophosphonate utilized in studying Alzheimer’s Disease models?

A2: The paper "An optimized spectrophotometric assay reveals increased activity of enzymes involved in 2‐arachidonoyl glycerol turnover in the cerebral cortex of a rat model of Alzheimer’s disease" [] describes using this compound to investigate changes in the endocannabinoid system within the context of Alzheimer's Disease (AD). By measuring the hydrolysis of a surrogate substrate (4-nitrophenyl butyrate) in the presence and absence of this compound, researchers could assess the activity of DAGL and MAGL, enzymes involved in 2-AG metabolism. This allowed them to demonstrate that both DAGL and MAGL activity, and consequently 2-AG turnover, were significantly increased in a rat model of sporadic AD. These findings suggest a potential link between dysregulated 2-AG signaling and AD progression, highlighting the endocannabinoid system as a potential therapeutic target.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/new.no-structure.jpg)

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

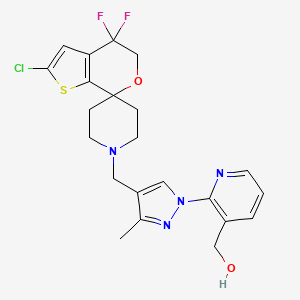

![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid](/img/structure/B608729.png)